molecular formula C7H6F2S B1177419 (PRO34)-NEUROPEPTIDE Y (PORCINE) CAS No. 128768-54-7

(PRO34)-NEUROPEPTIDE Y (PORCINE)

Cat. No.: B1177419
CAS No.: 128768-54-7
Attention: For research use only. Not for human or veterinary use.
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Description

(PRO34)-NEUROPEPTIDE Y (PORCINE) is a modified form of neuropeptide Y, a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. Neuropeptide Y is involved in various physiological processes, including regulation of energy balance, memory, and learning. The (PRO34) modification refers to the substitution of the 34th amino acid with proline, which can alter the peptide’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: (PRO34)-NEUROPEPTIDE Y (PORCINE) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The proline substitution at position 34 is introduced during the synthesis by incorporating proline at the appropriate step. The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of (PRO34)-NEUROPEPTIDE Y (PORCINE) typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form suitable for storage and further use.

Chemical Reactions Analysis

Types of Reactions: (PRO34)-NEUROPEPTIDE Y (PORCINE) can undergo various chemical reactions, including:

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products:

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Peptide with reduced disulfide bonds.

    Substitution: Peptide with altered amino acid sequence.

Scientific Research Applications

(PRO34)-NEUROPEPTIDE Y (PORCINE) has various scientific research applications, including:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of neuropeptide Y in physiological processes and its interactions with receptors.

    Medicine: Exploring potential therapeutic applications for conditions such as obesity, anxiety, and epilepsy.

    Industry: Developing peptide-based drugs and diagnostic tools.

Mechanism of Action

(PRO34)-NEUROPEPTIDE Y (PORCINE) exerts its effects by binding to neuropeptide Y receptors (Y1, Y2, Y4, and Y5) on the surface of target cells. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels. The proline substitution at position 34 can enhance the peptide’s stability and receptor affinity, potentially altering its biological activity.

Comparison with Similar Compounds

    Neuropeptide Y (Human): A similar peptide with the same amino acid sequence but without the proline substitution.

    Peptide YY (PYY): A related peptide with a similar structure and function.

    Pancreatic Polypeptide (PP): Another member of the pancreatic polypeptide family with similar physiological roles.

Uniqueness: (PRO34)-NEUROPEPTIDE Y (PORCINE) is unique due to the proline substitution at position 34, which can enhance its stability and receptor affinity compared to other neuropeptide Y variants. This modification may result in altered biological activity and potential therapeutic applications.

Properties

CAS No.

128768-54-7

Molecular Formula

C7H6F2S

Molecular Weight

0

Origin of Product

United States

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